Tiemonium

antispasmodic in vivo potency

Tiemonium is a synthetic quaternary ammonium compound and muscarinic acetylcholine receptor antagonist, classified as a mixed (musculotropic and anticholinergic) spasmolytic. Its primary use is for the alleviation of smooth muscle spasms in the gastrointestinal, biliary, urinary, and gynecological systems.

Molecular Formula C18H24NO2S+
Molecular Weight 318.5 g/mol
CAS No. 6252-92-2
Cat. No. B1683158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiemonium
CAS6252-92-2
SynonymsN-methyl-N-(3-hydroxy-3-phenyl- 3-(alpha-thienyl)propyl)morpholinium iodide
tiemonium iodide
Visceralgine
Molecular FormulaC18H24NO2S+
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESC[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O
InChIInChI=1S/C18H24NO2S/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16/h2-8,15,20H,9-14H2,1H3/q+1
InChIKeyHJDYAOBDPZQHOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tiemonium (CAS 6252-92-2) Antispasmodic Agent Overview for Research & Formulation


Tiemonium is a synthetic quaternary ammonium compound and muscarinic acetylcholine receptor antagonist, classified as a mixed (musculotropic and anticholinergic) spasmolytic [1]. Its primary use is for the alleviation of smooth muscle spasms in the gastrointestinal, biliary, urinary, and gynecological systems [2]. It is available as the iodide or methylsulfate salt and exhibits peripheral effects similar to atropine, but with a distinct mechanism of action that includes the inhibition of calcium ion release and membrane stabilization [3].

Why Tiemonium is Not a Direct Substitute for Other Antispasmodics: A Pharmacological Imperative


The selection of an antispasmodic for research or formulation cannot rely on simple class-level substitution. Tiemonium's unique dual mechanism, combining competitive muscarinic antagonism with a potent inhibition of calcium ion release and membrane stabilization, differentiates it from purely anticholinergic agents (e.g., butylscopolamine) and purely musculotropic agents (e.g., mebeverine) [1]. Quantitative in vivo and in vitro studies demonstrate that this hybrid mechanism translates to distinct potency and efficacy profiles compared to other agents in the same therapeutic class, making direct interchange scientifically unsound without empirical verification [2].

Quantitative Differentiation of Tiemonium from Key Antispasmodic Comparators


Superior In Vivo Antispasmodic Potency vs. Mebeverine and N-Butyl Scopolammonium

In a direct head-to-head in vivo study in anesthetized dogs, Tiemonium demonstrated significantly greater potency than other commonly used antispasmodics. The study compared Tiemonium to mebeverine, a pitofenone+fenpiverinium combination, and N-butyl scopolammonium (butylscopolamine) by measuring the ED50 (dose required for 50% inhibition of barium chloride-induced contractions) across multiple gastrointestinal and urological tissues [1]. Tiemonium's ED50 values were the lowest among all tested drugs for every tissue, indicating it is the most potent spasmolytic in this model.

antispasmodic in vivo potency ED50 comparative pharmacology

Distinct Dual Mechanism of Action Differentiating Tiemonium from Pure Anticholinergics (Atropine) and Musculotropics (Papaverine)

Unlike the classic anticholinergic atropine or the musculotropic papaverine, Tiemonium possesses a unique dual mechanism. In vitro studies comparing Tiemonium to both atropine and papaverine demonstrated that it competitively antagonizes muscarinic cholinergic receptors (like atropine) but also inhibits the release of membrane-bound calcium ions, a mechanism distinct from papaverine's action of slowing intracytoplasmic calcium influx [1]. Crucially, Tiemonium also shows an affinity for histamine H1 receptors, a property not shared by papaverine, and lacks interaction with alpha-adrenergic receptors [1]. This polyvalent profile results in a compound that is less specific than atropine but mechanistically distinct from papaverine.

mechanism of action in vitro receptor pharmacology calcium signaling muscarinic antagonist

Molecular Docking Validates Binding Affinity to Muscarinic Acetylcholine Receptor (M3)

Computational studies using molecular docking against the human muscarinic acetylcholine receptor M3 (PDB ID: 5DSG) provide a quantifiable measure of Tiemonium's target engagement. Tiemonium methylsulfate (TMS) exhibited a binding affinity of -7.2 kcal/mol at the receptor's inhibitor binding site [1]. This in silico data supports its classification as a muscarinic antagonist and provides a baseline for comparative studies of structural analogs or degradation products.

molecular docking computational chemistry binding affinity M3 receptor in silico

Impact on Clinical Procedure Duration: A Differentiating Outcome in Hysteroscopy

In a randomized, placebo-controlled trial assessing Tiemonium methylsulfate for pain relief during outpatient hysteroscopy, the primary endpoint of pain perception was not significantly different from placebo. However, a secondary outcome revealed a significant reduction in the duration of the hysteroscopy procedure for women in the Tiemonium group compared to the placebo group [1]. This finding suggests that while Tiemonium may not alter pain perception, it may facilitate procedural mechanics by reducing uterine smooth muscle tone or spasm, thereby improving procedural efficiency.

hysteroscopy randomized controlled trial procedure duration gynecology clinical outcome

Evidence-Based Application Scenarios for Tiemonium in Research and Development


In Vivo Model Development for Spasmolytic Potency Screening

Tiemonium should be considered as a potent reference standard or positive control when developing or validating new in vivo models of smooth muscle spasm. Its demonstrated superiority in reducing barium chloride-induced contractions in canine gastrointestinal and bladder tissues, with ED50 values as low as 0.13 mg/kg, provides a robust, quantifiable benchmark for evaluating novel antispasmodic candidates. Its well-characterized potency profile across multiple organ systems makes it an ideal tool for establishing dose-response relationships and assessing tissue-specific efficacy in preclinical studies [4].

Investigating Hybrid Mechanisms in Smooth Muscle Pharmacology

Tiemonium serves as a valuable pharmacological probe for dissecting the interplay between cholinergic neurotransmission and intracellular calcium dynamics in smooth muscle. Its dual mechanism—combining muscarinic receptor antagonism with inhibition of calcium ion release—is distinct from pure anticholinergics (atropine) or calcium channel blockers (papaverine). Researchers can leverage Tiemonium in vitro to study how this combined blockade modulates contractile responses, providing insights not attainable with single-mechanism agents. This is particularly relevant for studies focused on the pathophysiology of functional gastrointestinal disorders and irritable bowel syndrome (IBS) [4].

Structure-Activity Relationship (SAR) and Computational Chemistry Studies

The established in silico binding affinity of -7.2 kcal/mol to the M3 muscarinic receptor provides a critical data point for medicinal chemists engaged in SAR studies and rational drug design. Tiemonium's molecular structure and its validated binding pose can be used as a starting point for virtual screening, molecular dynamics simulations, and the design of novel analogs with potentially improved receptor binding profiles. Furthermore, the available data on its degradation products and their improved binding affinities (-9.2 and -9.6 kcal/mol) offer a concrete pathway for lead optimization and the development of new chemical entities [4].

Procedural Efficiency Research in Outpatient Gynecology

For clinical researchers designing studies to improve outpatient hysteroscopy, Tiemonium presents a unique, evidence-based intervention. The randomized controlled trial data demonstrating a significant reduction in procedure duration (by approximately 40 seconds) compared to placebo provides a specific, measurable endpoint for protocol design. This application is distinct from analgesic studies, as Tiemonium's effect is hypothesized to be mediated by a reduction in uterine smooth muscle tone, thereby facilitating scope navigation and reducing procedural time. This makes it a compound of interest for studies focusing on optimizing clinic workflow and patient throughput in gynecological procedures [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiemonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.